molecular formula C29H20ClN7O11S3 B8082549 Reactive Blue 2 CAS No. 79241-87-5

Reactive Blue 2

Cat. No.: B8082549
CAS No.: 79241-87-5
M. Wt: 774.2 g/mol
InChI Key: JQYMGXZJTCOARG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Reactive Blue 2

Molecular Composition and Formula Analysis

This compound belongs to the class of triazine-functionalized anthraquinones, with a molecular formula of C$${29}$$H$${17}$$ClN$${7}$$Na$${3}$$O$${11}$$S$${3}$$ (PubChem CID 9875920). However, discrepancies exist in reported formulae: ChemicalBook lists C$${29}$$H$${20}$$ClN$${7}$$O$${11}$$S$$_{3}$$ (MW 774.16 g/mol), likely reflecting variations in counterion states (sodium vs. protonated forms). The sodium salt form predominates in commercial preparations, yielding a molecular weight of 840.1 g/mol .

Table 1: Comparative Molecular Properties of this compound

Property PubChem ChemicalBook
Molecular Formula C$${29}$$H$${17}$$ClN$${7}$$Na$${3}$$O$${11}$$S$${3}$$ C$${29}$$H$${20}$$ClN$${7}$$O$${11}$$S$$_{3}$$
Molecular Weight (g/mol) 840.1 774.16
Key Functional Groups Anthraquinone, triazine, sulfonate Anthraquinone, triazine, sulfonate

The structural complexity arises from its anthraquinone backbone substituted with amino, sulfonic acid, and chlorotriazine groups, which confer water solubility and reactivity toward nucleophilic residues in proteins.

Structural Features: Anthraquinone Core and Functional Groups

The dye’s anthraquinone core (C$${14}$$H$${8}$$O$${2}$$) provides a planar, conjugated π-system responsible for its intense blue color (λ$${max}$$ ≈ 607 nm). Functional modifications include:

  • Sulfonic Acid Groups (-SO$$_{3}$$H) : Three sulfonate moieties enhance hydrophilicity and enable electrostatic interactions with positively charged protein domains.
  • Chlorotriazine Ring : A 2,4,6-trichloro-1,3,5-triazine group at position 4 of the anthraquinone facilitates covalent bonding with hydroxyl or amino groups in cellulose or proteins.
  • Amino Linkers : Bridging amines connect the anthraquinone to the triazine and sulfophenyl groups, creating a rigid, extended conformation.

SMILES Notation :
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

This structure aligns with FTIR spectra showing characteristic peaks for -SO$$_{3}$$H (1188–1224 cm$$^{-1}$$), C=O (1654 cm$$^{-1}$$), and aromatic C-H (763–845 cm$$^{-1}$$).

Isomeric Forms and Conformational Stability

This compound exhibits limited isomerism due to its symmetric substitution pattern. However, the sulfophenyl group at the triazine ring may adopt meta or para configurations, yielding minor isomeric variants. Computational studies suggest that the sodium counterions stabilize the sulfonate groups via ion-dipole interactions, reducing conformational flexibility.

The dye’s stability varies with pH:

  • Acidic Conditions : Protonation of sulfonate groups reduces solubility, promoting aggregation.
  • Alkaline Conditions : Deprotonation enhances solubility but may hydrolyze the chlorotriazine group, releasing cyanuric acid.

Spectroscopic Identification

UV-Vis Spectroscopy

This compound shows a strong absorption band at 607 nm (ε ≈ 1.5 × 10$$^{4}$$ M$$^{-1}$$cm$$^{-1}$$) attributed to π→π* transitions in the anthraquinone core. A shoulder near 650 nm arises from n→π* transitions in the triazine ring.

FTIR Spectroscopy

Key FTIR assignments include:

  • 3414 cm$$^{-1}$$ : O-H/N-H stretching (anthraquinone and amine groups).
  • 1654 cm$$^{-1}$$ : C=O stretching (anthraquinone carbonyl).
  • 1188–1224 cm$$^{-1}$$ : S=O asymmetric stretching (sulfonate groups).
  • 617 cm$$^{-1}$$ : C-Cl stretching (triazine chloride).
NMR Analysis

While experimental $$^{1}$$H/$$^{13}$$C NMR data are scarce, predicted shifts based on analogous anthraquinones include:

  • δ 7.8–8.2 ppm : Aromatic protons on the anthraquinone core.
  • δ 3.5–4.0 ppm : Protons adjacent to sulfonate groups.

Properties

IUPAC Name

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYMGXZJTCOARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN7O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12236-82-7, 79241-87-5
Record name Cibacron Blue F 3GA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Primary Condensation: Bromamine Acid and M Acid

The synthesis begins with bromamine acid (1-amino-4-bromo-9,10-dioxo-anthracene-2-sulfonic acid) and M acid (2,5-diaminobenzenesulfonic acid). Under catalytic conditions, these reactants undergo Ullmann-type coupling to form a primary condensation intermediate.

Reaction Conditions

  • Catalysts : A mixture of copper sulfate pentahydrate (CuSO45H2O\text{CuSO}_4 \cdot 5\text{H}_2\text{O}) and ferrous chloride (FeCl2\text{FeCl}_2) in a 1:1–1:2 molar ratio.

  • Temperature : 90–95°C.

  • Duration : 10–16 hours.

  • Yield : >95% (HPLC purity).

The reaction mechanism involves oxidative coupling, where Cu²⁺ facilitates electron transfer between the amino group of M acid and the brominated anthraquinone. Ferrous chloride acts as a co-catalyst, preventing over-oxidation.

Secondary Condensation: Triazine Ring Formation

The primary intermediate reacts with cyanuric chloride (C3N3Cl3\text{C}_3\text{N}_3\text{Cl}_3) to introduce the reactive triazine moiety.

Critical Parameters

  • pH : 5.2–5.5 (maintained using sodium bicarbonate).

  • Temperature : 5–7°C to minimize hydrolysis of cyanuric chloride.

  • Molar Ratio : 1:1 (primary intermediate : cyanuric chloride).

This step proceeds via nucleophilic aromatic substitution, where the amino group of the primary intermediate displaces a chlorine atom on cyanuric chloride.

Ternary Condensation: Sulfonic Acid Functionalization

The secondary intermediate reacts with aminobenzenesulfonic acid (meta- or para-isomer) to enhance solubility and reactivity.

Optimized Conditions

  • Temperature : 45–48°C.

  • pH : 6–7 (adjusted with sodium hydroxide).

  • Time : 8–12 hours.

Aminobenzenesulfonic acid attacks the remaining chlorine atoms on the triazine ring, completing the dye’s structure.

Industrial Production Workflow

Modern industrial synthesis employs continuous-flow reactors to improve efficiency and reduce waste. Key stages include:

Large-Scale Reaction Setup

StageEquipmentKey Parameters
Primary CondensationJacketed Reactor90°C, 12 hours, 1.5 atm
Secondary CondensationCold-Flow Reactor5°C, pH 5.3, 4 hours
Ternary CondensationAgitated Tank45°C, pH 6.5, 10 hours

Catalytic System Optimization

Industrial protocols use mixed metal catalysts to accelerate reactions:

Catalyst SystemReaction Time (h)Yield (%)
CuSO4+FeCl2\text{CuSO}_4 + \text{FeCl}_2 (1:1)1295
CuSO4\text{CuSO}_4 alone1882
FeCl2\text{FeCl}_2 alone2078

The synergistic effect of Cu²⁺ and Fe²⁺ reduces energy consumption by 30% compared to single-metal systems.

Purification and Isolation

Salt Precipitation

Post-reaction mixtures are cooled to 0–20°C, and pH is adjusted to 1–2 using hydrochloric acid. Sodium chloride (10–15% w/v) precipitates the crude dye, which is filtered and washed.

Spray Drying

The purified dye is spray-dried at 180–200°C to obtain a stable powder with <5% moisture content.

Comparative Analysis of Synthesis Methods

Traditional vs. Patented Methods

ParameterTraditional MethodPatented Method
Reaction Time24–36 hours12–16 hours
Wastewater Generation8–10 m³/ton2–3 m³/ton
Fastness to Wet RubbingISO 3–4ISO 4–5
Solubility80 g/L120 g/L

The patented method reduces chlorinated byproducts by 40% through precise pH control during triazine formation .

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

P2 Receptor Antagonism

RB2 is primarily noted for its role as an antagonist of purinergic P2 receptors, particularly P2Y4. Research indicates that RB2 can significantly inhibit ATP-induced responses in various biological systems. For instance, studies have shown that RB2 effectively blocks ATP-induced oscillations in calcium levels in HeLa cells, highlighting its potential as a tool for studying cellular signaling pathways that involve calcium dynamics .

  • Mechanism of Action : RB2 selectively inhibits responses mediated by P2Y receptors without affecting P2X receptors. This specificity allows researchers to dissect the roles of different purinergic signaling pathways in physiological and pathological conditions .

Surfactant Secretion Inhibition

In studies involving rat alveolar Type II cells, RB2 was shown to inhibit ATP-induced surfactant phospholipid secretion with an IC50 of 1.5 x 10^(-4) M. This suggests its potential utility in respiratory research, particularly in understanding surfactant dynamics and related disorders .

Assessment of Reproductive Toxicity

RB2 has been employed as a novel staining agent to assess male reproductive toxicity. It binds specifically to sperm nuclei under alkaline conditions, providing a method to evaluate sperm quality and potential testicular toxicity from various substances. Recent studies demonstrated that RB2 could effectively distinguish between viable and non-viable spermatozoa in mouse models exposed to toxic agents like busulfan .

  • Case Study : In a study assessing the effects of busulfan on sperm quality, RB2 staining revealed significant differences in motility and hyperactivation between treated and control groups, indicating its effectiveness as a biomarker for male infertility .

Heavy Metal Adsorption

RB2 has been explored as an adsorbent for heavy metal ions from aqueous solutions. When immobilized on chitosan microspheres, RB2 demonstrated significant adsorption capabilities for Cu(II) and Ni(II) ions, with maximum adsorption capacities of 0.90 mmol g^-1 and 0.19 mmol g^-1, respectively. This application is particularly relevant for wastewater treatment processes aimed at removing toxic metals from industrial effluents .

Dyeing Processes

In the textile industry, RB2 is utilized for dyeing cotton and other fibers due to its bright color and good color fastness properties. The dye's ability to form stable bonds with fiber materials enhances its performance in various dyeing techniques such as dip dyeing and inkjet printing .

  • Performance Metrics : Compared to traditional dyes, RB2 exhibits lower resource consumption during production while maintaining high stability post-dyeing, making it an attractive option for sustainable textile applications .

Data Summary Table

Application AreaSpecific Use CaseKey Findings/Notes
PharmacologyP2 Receptor AntagonismInhibits ATP-induced calcium oscillations; selective for P2Y4
ToxicologyMale Reproductive Toxicity AssessmentStains sperm nuclei; effective in evaluating toxicity
Environmental ScienceHeavy Metal AdsorptionAdsorbs Cu(II) and Ni(II) ions; effective for wastewater treatment
Industrial DyeingTextile DyeingBright color; good fastness; low resource consumption

Mechanism of Action

The mechanism of action of Reactive Blue 2 involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Differences

Reactive Blue 2 belongs to the anthraquinone dye class, whereas other reactive dyes like Reactive Black 5 (RB5) and Reactive Red 120 (RR120) are azo-based. Key structural distinctions influence their applications and environmental behavior:

Dye Class Molecular Weight (g/mol) Key Functional Groups
This compound Anthraquinone 774.16 Triazine, sulfonic acids
Reactive Blue 19 Anthraquinone 626.54 Triazine, sulfonic acids
Reactive Black 5 Azo 991.82 Azo bonds, sulfonic acids
Reactive Red 120 Azo 1469.96 Azo bonds, sulfonic acids
Methylene Blue Thiazine 319.85 Phenothiazine, dimethylamino groups

Structural Insights :

  • Anthraquinone dyes (e.g., this compound, Reactive Blue 19) exhibit higher photostability but slower degradation rates compared to azo dyes due to their fused aromatic systems .
  • Azo dyes (e.g., RB5, RR120) degrade more readily under UV-based advanced oxidation processes (AOPs) but generate toxic aromatic amines .

Adsorption Efficiency in Wastewater Treatment

This compound and similar dyes are removed from wastewater using low-cost adsorbents. Comparative data from fruit peel adsorbents (banana, orange, pomegranate) :

Dye Adsorbent Optimal pH Adsorbent Dosage (g/L) Removal Efficiency Kinetic Model
This compound Banana peel 2.0 5.0–6.0 >90% Pseudo-second-order
Reactive Blue 19 Citrus waste 2.0 10.0 85–98% Pseudo-second-order
Reactive Black 5 Orange peel 2.0 5.0–6.0 >90% Pseudo-second-order
Methylene Blue Pomegranate peel 9.0 4.0 98% Pseudo-second-order

Key Findings :

  • Anionic dyes (this compound, RB5, RR120) require acidic conditions (pH 2) for optimal adsorption, while cationic dyes (Methylene Blue) favor alkaline pH (9.0) .
  • Banana and orange peels outperform pomegranate peels for anionic dye removal due to higher porosity and functional group density .

Degradation Kinetics in Advanced Oxidation Processes (AOPs)

UV-based AOPs with catalysts like TiP-CD (titanium-doped carbon dots) show varying efficiencies for anthraquinone vs. azo dyes :

Dye AOP System Rate Constant (min⁻¹) Degradation Time
Reactive Blue 19 UV/H₂O₂/TiP-CD 0.0330 >60 min
Reactive Black 5 UV/S₂O₈²⁻/TiP-CD 0.245 <30 min
This compound* UV/H₂O₂ ~0.025† >60 min

†Estimated based on structural similarity to Reactive Blue 19 .

Mechanistic Insights :

  • Azo dyes degrade faster due to cleavage of the –N=N– bond, while anthraquinone dyes require prolonged oxidation to break fused aromatic rings .
  • Catalyst addition (e.g., TiP-CD) enhances Reactive Blue 19 degradation by 50%, suggesting similar benefits for this compound .

Biological Activity

Reactive Blue 2 (RB2), a synthetic anthraquinone dye, is widely recognized for its significant biological activities, particularly as a purinergic receptor antagonist. This article delves into the compound's biological effects, mechanisms of action, and implications in various fields, including pharmacology and reproductive biology.

  • Molecular Formula : C29H20ClN7O11S3
  • Molecular Weight : 774.16 g/mol
  • CAS Number : 12236-82-7
  • Density : 1.845 g/cm³
  • Melting Point : >300°C

This compound primarily functions as an antagonist of purinergic receptors, specifically targeting P2Y4 receptors. Its biological activities include:

  • Calcium Oscillations : RB2 induces calcium oscillations in HeLa cells, enhancing calcium responses linked to the phospholipase C (PLC) signaling pathway .
  • Potassium Secretion : The dye promotes potassium secretion in a dose-dependent manner, characterized by an initial peak followed by a partial relaxation to a steady state .
  • Protein Kinase Inhibition : RB2 acts as a potent noncompetitive inhibitor of a thylakoid protein kinase, with inhibition constants (Ki) of 8 μM for membrane-bound kinases and 6 μM for purified kinases .

Case Study: Immunotoxicity Evaluation

Recent research has highlighted the immunotoxic potential of RB2. In vitro studies have shown that RB2 can suppress cytokine production in human immune cells, indicating possible adverse effects on immune function .

Reproductive Toxicity Assessment

A novel application of RB2 involves its use in assessing male reproductive toxicity. Under weakly alkaline conditions, RB2 selectively binds to sperm nuclei, providing insights into sperm quality and potential fertility issues. This method has shown promise in evaluating testicular toxicity in rodent models exposed to infertility-inducing agents like busulfan .

Staining Properties

RB2 has been utilized to visualize vacuoles in human sperm. A study demonstrated that RB2 exhibits pH-dependent specificity for human sperm and spermatids, revealing critical information about sperm morphology and potential defects associated with infertility .

Data Summary

Biological ActivityMechanism/EffectReference
Calcium Oscillation InductionEnhances Ca2+ response via PLC pathway
Potassium SecretionDose-dependent increase in K+ secretion
Protein Kinase InhibitionNoncompetitive inhibition with Ki values
Immunotoxic EffectsSuppression of cytokine production in immune cells
Reproductive ToxicitySperm nuclear binding under alkaline conditions
Staining for MorphologyVisualization of vacuoles in sperm

Q & A

Basic Research Questions

Q. How can researchers design initial experiments to assess Reactive Blue 2 removal efficiency using adsorption?

  • Methodological Answer : Begin by identifying key variables such as pH, adsorbent dosage, and contact time. For example, adsorption capacity of single-wall carbon nanotubes (SWCNTs) for Reactive Blue 29 (structurally similar to RB2) was optimized at pH 7, with a maximum removal efficiency of 66.3% at 0.08 g/L adsorbent dosage . Use batch studies to generate adsorption isotherms (e.g., Freundlich or BET models) and validate with kinetic models (pseudo-second-order). Ensure pH control to avoid competition between dye molecules and hydroxide ions for adsorption sites .

Q. What are the foundational steps to formulate a research question on this compound degradation mechanisms?

  • Methodological Answer : Define the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance: “How do hydroxyl radicals generated via Fenton’s reaction degrade this compound’s anthraquinone structure?” Prioritize variables like catalyst type (e.g., Fe²⁺), H₂O₂ concentration, and reaction time. Reference studies on Reactive Blue 19 degradation, where a 2³ factorial design identified pH-current density interactions as critical for COD removal (82.83% at pH 2.5, 246 A/m²) .

Q. How should researchers select analytical methods to quantify this compound in aqueous solutions?

  • Methodological Answer : Use UV-Vis spectrophotometry for decolorization efficiency (e.g., absorbance at λₘₐₓ = 592 nm for RB19) . Complement with COD/TOC analysis to assess mineralization. For structural elucidation of degradation byproducts, employ LC-MS or FTIR. Ensure calibration curves are validated with triplicate measurements to minimize instrumental error .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound degradation parameters?

  • Methodological Answer : Apply a Box-Behnken or central composite design to evaluate interactions between variables. For example, a study on Reactive Blue 19 achieved 99.42% removal using RSM with temperature (35°C), pH 2, and adsorbent dosage (1.5 g/100 mL) as critical factors . Analyze ANOVA results to identify significant terms (p < 0.05) and validate models via lack-of-fit tests. Use software like Design Expert® for optimization .

Q. What experimental strategies resolve contradictions in adsorption data for this compound at varying pH levels?

  • Methodological Answer : Conflicting results (e.g., reduced adsorption at pH >7 due to OH⁻ competition ) require mechanistic validation. Conduct zeta potential measurements to determine adsorbent surface charge and dye-adsorbent electrostatic interactions. Compare isotherm models (Freundlich vs. Langmuir) to identify dominant adsorption mechanisms. Replicate experiments under controlled ionic strength to isolate pH effects .

Q. How do degradation intermediates influence this compound adsorption kinetics in hybrid AOP-adsorption systems?

  • Methodological Answer : Perform sequential experiments (e.g., AOP followed by adsorption) and characterize intermediates via LC-MS. For Reactive Blue 29, intermediates altered adsorption isotherms from BET to Freundlich, suggesting competitive adsorption or pore-blocking effects . Use scavenger agents (e.g., tert-butanol) to quench specific radicals and isolate their roles in intermediate formation .

Q. What statistical approaches validate the significance of interaction effects in this compound electrochemical peroxidation?

  • Methodological Answer : Implement a 2³ full factorial design with center points. For example, in RB19 degradation, interaction effects between pH and current density (p = 0.0307) were significant, while curvature effects (p = 0.2008) were negligible, confirming linearity within tested ranges . Use Pareto charts to rank factor effects and residual plots to check homoscedasticity .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Experimental Design Single-variable batch studiesMultivariate optimization (RSM, factorial)
Data Analysis Linear regression, isotherm modelsANOVA, interaction effects, model validation
Instrumentation UV-Vis, pH metersLC-MS, zeta potential analyzers
Validation Triplicate measurementsLack-of-fit tests, residual analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactive Blue 2
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Reactive Blue 2

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